molecular formula C20H22N6O B6488088 N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1286706-69-1

N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B6488088
CAS No.: 1286706-69-1
M. Wt: 362.4 g/mol
InChI Key: MKNZDUVBRSSHFF-UHFFFAOYSA-N
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Description

N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring substituted with a pyrazole moiety and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . Another approach includes the reaction of a pyridazinone derivative with an appropriate benzyl halide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzyl and pyrazole groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at the benzyl or pyrazole positions.

Mechanism of Action

The mechanism of action of N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(21-15-16-5-2-1-3-6-16)17-9-13-25(14-10-17)18-7-8-19(24-23-18)26-12-4-11-22-26/h1-8,11-12,17H,9-10,13-15H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNZDUVBRSSHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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